molecular formula C12H20N4O4 B14774547 O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate

O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate

Cat. No.: B14774547
M. Wt: 284.31 g/mol
InChI Key: JXABBHUZBQZPLX-UHFFFAOYSA-N
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Description

O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of azidopyrrolidines. This compound is characterized by the presence of an azido group attached to a pyrrolidine ring, which is further substituted with tert-butyl and ethyl ester groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the azidation of a suitable pyrrolidine precursor, followed by esterification reactions to introduce the tert-butyl and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation.

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-butyl O2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate
  • O1-tert-butyl O2-ethyl (2S,3S)-3-methylpyrrolidine-1,2-dicarboxylate

Uniqueness

Compared to similar compounds, O1-tert-butyl O2-ethyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and applications. The azido group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXABBHUZBQZPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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